2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide
Overview
Description
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a benzamide moiety, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide” is not available, oxadiazoles in general have been found to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and nitrophenyl groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Amino derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical and biological properties.
Nitrophenyl derivatives: Compounds containing the nitrophenyl group, which contribute to their biological activity.
Chlorophenyl derivatives: Compounds with the chlorophenyl group, which influence their chemical reactivity and biological effects.
Uniqueness
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide is unique due to the combination of its structural features, including the oxadiazole ring, chlorophenyl group, and nitrophenyl group. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O4/c22-14-10-8-13(9-11-14)19-24-21(30-25-19)18-7-2-1-6-17(18)20(27)23-15-4-3-5-16(12-15)26(28)29/h1-12H,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSGTVLCGCXHNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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